(Z)-1,1-diethoxy-14-methylhexadec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1-Diethoxy-14-methylhexadec-8-ene is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration, two ethoxy groups, and a long hydrocarbon chain with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,1-diethoxy-14-methylhexadec-8-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1-diethoxyhexadecane and a suitable alkene precursor.
Formation of the Double Bond: The double bond in the Z-configuration is introduced through a series of reactions, including elimination or dehydrohalogenation.
Addition of Ethoxy Groups: The ethoxy groups are introduced via etherification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: (Z)-1,1-Diethoxy-14-methylhexadec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: (Z)-1,1-Diethoxy-14-methylhexadec-8-ene is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of long-chain alkenes on cellular processes and membrane dynamics.
Industry: Used in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mechanism of Action
The mechanism by which (Z)-1,1-diethoxy-14-methylhexadec-8-ene exerts its effects involves interactions with cellular membranes and proteins. The compound’s hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the ethoxy groups may participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
(E)-1,1-Diethoxy-14-methylhexadec-8-ene: The E-isomer of the compound, differing in the configuration of the double bond.
1,1-Diethoxyhexadecane: A saturated analog without the double bond.
1,1-Diethoxy-14-methylhexadecane: A similar compound with a different position of the methyl group.
Uniqueness: (Z)-1,1-Diethoxy-14-methylhexadec-8-ene is unique due to its Z-configuration, which can result in different physical and chemical properties compared to its E-isomer. This configuration can influence the compound’s reactivity, interaction with biological molecules, and overall stability.
Properties
CAS No. |
71566-69-3 |
---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(Z)-1,1-diethoxy-14-methylhexadec-8-ene |
InChI |
InChI=1S/C21H42O2/c1-5-20(4)18-16-14-12-10-8-9-11-13-15-17-19-21(22-6-2)23-7-3/h8,10,20-21H,5-7,9,11-19H2,1-4H3/b10-8- |
InChI Key |
NJUSQJGBBUENCQ-NTMALXAHSA-N |
Isomeric SMILES |
CCC(C)CCCC/C=C\CCCCCCC(OCC)OCC |
Canonical SMILES |
CCC(C)CCCCC=CCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.